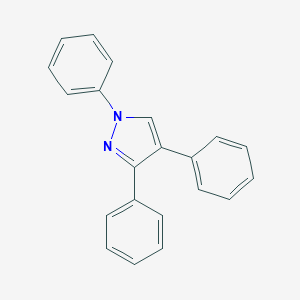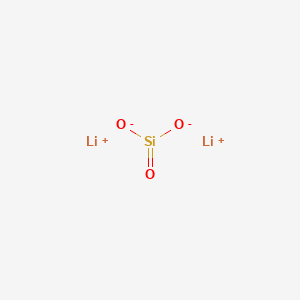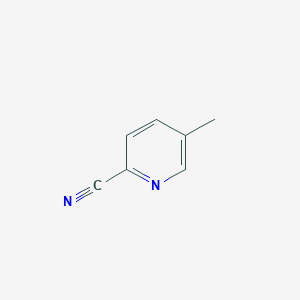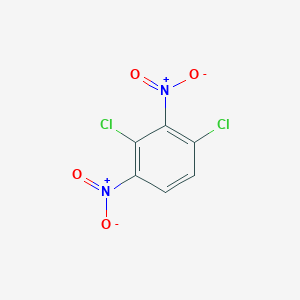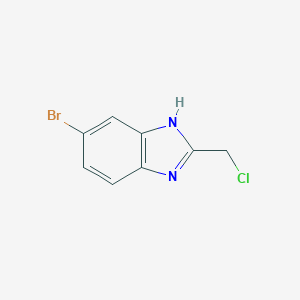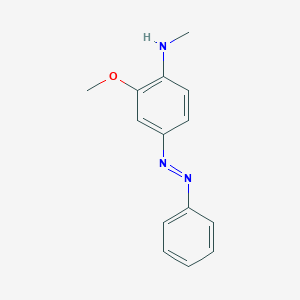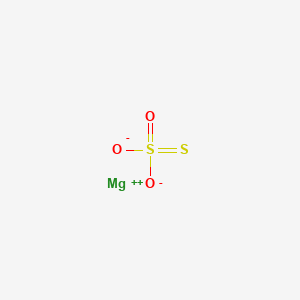
Benzenemethanol, 4-(dimethylamino)-
Vue d'ensemble
Description
“Benzenemethanol, 4-(dimethylamino)-” is a chemical compound with the formula C9H13NO. It has a molecular weight of 151.2056 . It is also known by other names such as Benzyl alcohol, p-(dimethylamino)-; p-(Dimethylamino)benzyl alcohol; Dimethylaminobenzyl alcohol .
Molecular Structure Analysis
The molecular structure of “Benzenemethanol, 4-(dimethylamino)-” is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenemethanol, 4-(dimethylamino)-” include its molecular weight (151.2056) and its formula (C9H13NO) .
Applications De Recherche Scientifique
Charge-Transfer Dynamics
DMABN has been extensively studied for over 50 years due to its complex excited electronic states and the significance of both intramolecular and solvent reorganization. Research has revealed that the ultrafast intramolecular charge transfer (CT) process of DMABN in methanol involves dynamics with distinct time constants. The dynamics along three vibrational coordinates in the CT state have been established, contributing to our understanding of the vibrational anharmonicity and changes in molecular structure during the CT process (Rhinehart, Challa, & McCamant, 2012).
Solvation Structure in Supercritical Fluids
Studies have shown that the addition of a small amount of methanol can stabilize the intramolecular charge transfer state of DMABN in a supercritical CO2 and methanol mixture. This finding is significant in understanding the solvation structure around DMABN under high pressures and temperatures (Kometani, Okamoto, Asami, & Yonezawa, 2002).
Hydrogen Bonding and Molecular Structure
Research on compounds involving DMABN has focused on their crystal structure and the role of hydrogen bonding. For example, N′-[4-(Dimethylamino)benzylidene]-3-hydroxybenzohydrazide forms layers through intermolecular hydrogen bonds, emphasizing the importance of these interactions in the structural organization of DMABN-related compounds (Nie, 2008).
Photophysical Properties
The fluorescence properties of DMABN derivatives have been extensively studied in various solvents. These investigations provide insights into the intramolecular rotational motion and how it influences nonradiative decay processes in these compounds (Shim, Lee, Kim, & Ouchi, 2008).
Electrochemical Oxidation
Hexakis(dimethylamino)benzene, related to DMABN, undergoes electrochemical oxidation to higher oxidation states, offering insights into the electrode reaction mechanism and the potential applications of these compounds in electrochemistry (Speiser, Würde, & Quintanilla, 2000).
Protonation and Hydrogen Bonding
Research on compounds like 1,2,4,5-tetrakis(dimethylamino)benzene highlights the role of protonation in forming hydrogen bonds, which is crucial for understanding the chemistry of DMABN and its derivatives (Staab, Elbl, & Krieger, 1986).
Synthesis and Structural Studies
Studies on the synthesis and structural characterization of DMABN derivatives have provided valuable insights into the molecular interactions and potential applications of these compounds in various fields (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCAASPALGAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168836 | |
| Record name | Benzenemethanol, 4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanol, 4-(dimethylamino)- | |
CAS RN |
1703-46-4 | |
| Record name | Benzenemethanol, 4-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1703-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)benzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Dimethylamino)benzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6XKY8X26R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

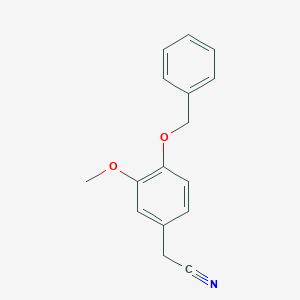
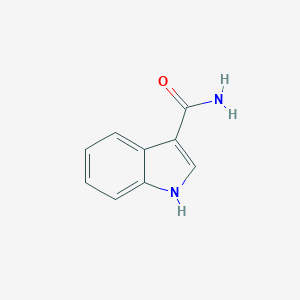
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
